2-Methyl-1-(4-nitrophenyl)piperazine
CAS No.: 1240580-66-8
Cat. No.: VC11699996
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240580-66-8 |
---|---|
Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 g/mol |
IUPAC Name | 2-methyl-1-(4-nitrophenyl)piperazine |
Standard InChI | InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 |
Standard InChI Key | MSOLFNXBYZHSKJ-UHFFFAOYSA-N |
SMILES | CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
The molecular formula of 2-Methyl-1-(4-nitrophenyl)piperazine is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol. The piperazine ring adopts a chair conformation, while the 4-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and solubility. Key physicochemical parameters include a calculated logP (partition coefficient) of 1.73, indicating moderate lipophilicity, and a polar surface area of 68.35 Ų, which affects membrane permeability .
Table 1: Physicochemical Properties of 2-Methyl-1-(4-nitrophenyl)piperazine
Property | Value |
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Molecular Formula | C₁₁H₁₅N₃O₂ |
Molecular Weight | 221.26 g/mol |
logP | 1.73 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 68.35 Ų |
Solubility (logSw) | -2.29 |
The nitro group at the para position enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in proteins . Stereochemical analysis confirms the compound exists as a racemic mixture, though enantioselective synthesis methods remain underexplored .
Synthesis and Optimization
Nucleophilic Substitution Reactions
A common synthesis route involves reacting N,N-di(2-chloroethyl)-4-nitroaniline with methylamine derivatives under basic conditions. For example, a patent describes using sodium hydroxide in N,N-dimethylformamide (DMF) at 100°C for 24 hours, achieving yields up to 87% . Solvent choice significantly impacts reaction efficiency: toluene yields 88.5% purity, while DMF improves solubility but requires post-reaction extraction with chloroform .
Key Reaction Parameters:
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Temperature: 100°C (reflux conditions)
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Solvent: DMF or toluene
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Base: Sodium hydroxide (2–20 g per mole of substrate)
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Time: 24 hours
Purification Techniques
Post-synthesis purification employs recrystallization using 1,4-dioxane, yielding crystalline products with melting points between 194.6°C and 195.4°C . Chromatographic methods are less commonly reported but may enhance purity for pharmacological applications.
Biological Activity and Mechanism
Serotonin Receptor Modulation
Computational and Theoretical Insights
Parameter | Value |
---|---|
HOMO-LUMO Gap | 4.2 eV |
Electrophilicity Index | 1.8 eV |
Chemical Hardness | 2.1 eV |
Docking Studies
Molecular docking against PSMA highlights hydrophobic interactions with Leu 261 (3.79 Å) and His 553 (4.64 Å), corroborating its role as a PSMA inhibitor .
Applications and Future Directions
2-Methyl-1-(4-nitrophenyl)piperazine serves as a lead compound for:
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Antidepressants: 5-HT₁A agonist activity supports development of fast-acting therapies.
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Anticancer Agents: PSMA inhibition offers targeted treatment for prostate cancer.
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Chemical Probes: Nitro group enables fluorescent tagging for receptor mapping.
Future research should prioritize enantioselective synthesis and in vivo toxicity profiling to advance translational potential.
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